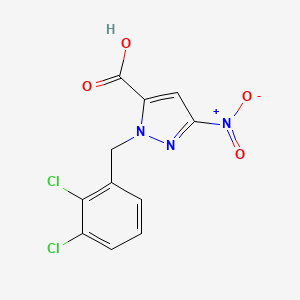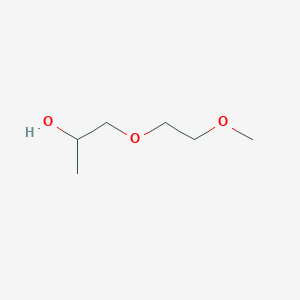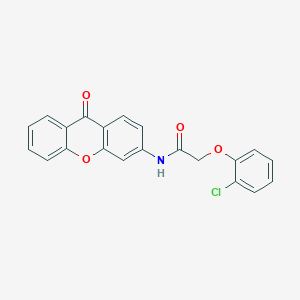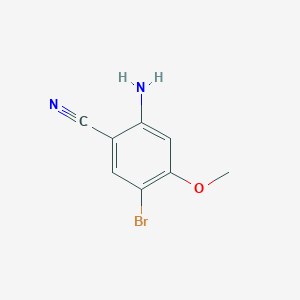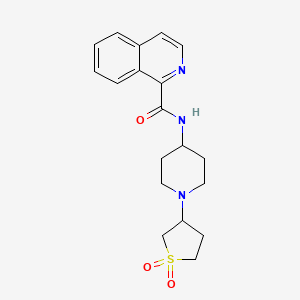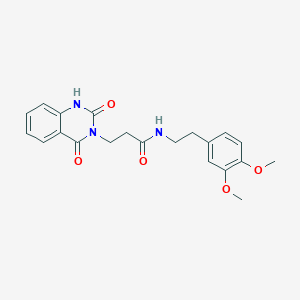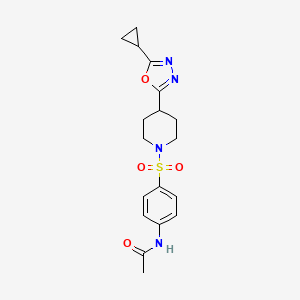
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic target for obesity and related metabolic disorders. In
Wirkmechanismus
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor works by inhibiting the activity of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme, which is responsible for demethylating m6A (N6-methyladenosine) modification on RNA molecules. This modification has been shown to regulate the stability and translation of mRNA, thus affecting gene expression and cellular metabolism. By inhibiting N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide activity, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor increases the levels of m6A modification on mRNA, leading to altered gene expression and metabolic effects.
Biochemical and Physiological Effects:
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have several biochemical and physiological effects in animal models. It increases energy expenditure by promoting thermogenesis and brown adipose tissue activity, reduces food intake by suppressing appetite and increasing satiety, and improves glucose metabolism by enhancing insulin sensitivity and glucose uptake in peripheral tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor is its specificity for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme, which makes it a valuable tool for studying the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in metabolic regulation. However, its potency and efficacy may vary depending on the experimental conditions and animal models used, and its effects may be influenced by other factors such as diet and exercise. Additionally, the long-term safety and efficacy of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor in humans are still unknown, and further studies are needed to determine its potential as a therapeutic target for metabolic disorders.
Zukünftige Richtungen
There are several future directions for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor research, including:
1. Developing more potent and selective N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitors with improved pharmacokinetic properties and safety profiles.
2. Investigating the effects of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor in human clinical trials to determine its safety and efficacy as a therapeutic target for metabolic disorders.
3. Exploring the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in other physiological processes such as cancer, neurodegeneration, and aging.
4. Studying the interactions between N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide and other metabolic regulators such as leptin, insulin, and AMPK.
5. Investigating the epigenetic and transcriptional mechanisms underlying the metabolic effects of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor.
In conclusion, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor is a promising therapeutic target for metabolic disorders that has gained significant attention in the scientific community. Its specificity for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme and its metabolic effects make it a valuable tool for studying the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in metabolic regulation. However, further studies are needed to determine its long-term safety and efficacy in humans and to explore its potential in other physiological processes.
Synthesemethoden
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor involves a series of chemical reactions, starting with the reaction between furfural and ethylenediamine to form furfuryl ethylenediamine. This intermediate compound is then reacted with p-tolylacetaldehyde to form N-(2-furylmethyl)-N-(p-tolyl)ethylamine. Next, oxalyl chloride is added to the mixture to form N-(2-furylmethyl)-N-(p-tolyl)ethyl oxalyl chloride, which is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been extensively studied for its potential as a therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide (fat mass and obesity-associated protein) is an RNA demethylase enzyme that plays a crucial role in regulating energy homeostasis and metabolism. By inhibiting N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide activity, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to increase energy expenditure, reduce food intake, and improve glucose metabolism in animal models.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-13-4-6-14(7-5-13)16(25-10-8-21)12-20-18(23)17(22)19-11-15-3-2-9-24-15/h2-7,9,16,21H,8,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGNFTGXXYGEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2881093.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2881096.png)
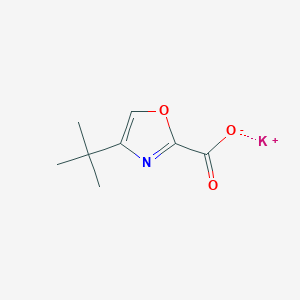
![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)
